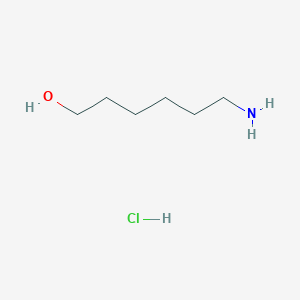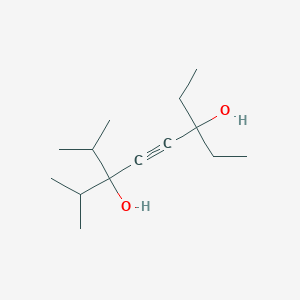
6-Aminohexan-1-ol--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexan-1-ol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C6H15NO·HCl. It is also known as 6-Amino-1-hexanol hydrochloride. This compound is a derivative of 6-Amino-1-hexanol, which is an organic compound containing both an amino group and a hydroxyl group. The hydrochloride form is often used to enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Aminohexan-1-ol can be synthesized through the reduction of 6-aminohexanoic acid. The process involves the use of sodium borohydride as a reducing agent in a solvent such as diethyl ether or dry toluene. The reaction is carried out at a controlled temperature of 40°C with constant stirring and ultrasonic treatment. The crude product is then hydrolyzed with water and purified through vacuum distillation to obtain 6-Amino-1-hexanol .
Industrial Production Methods
Industrial production of 6-Aminohexan-1-ol typically involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The hydrochloride form is produced by reacting 6-Amino-1-hexanol with hydrochloric acid, resulting in the formation of 6-Aminohexan-1-ol–hydrogen chloride (1/1).
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminohexan-1-ol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine.
Esterification: It can react with glutaric acid to form poly(ester amide)s, which have excellent film- and fiber-forming properties.
Common Reagents and Conditions
Cyclization: Copper supported on γ-alumina and magnesia.
Esterification: Glutaric acid.
Major Products
Hexahydro-1H-azepine: Formed through cyclization.
Poly(ester amide)s: Formed through esterification with glutaric acid.
Applications De Recherche Scientifique
6-Aminohexan-1-ol–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Aminohexan-1-ol–hydrogen chloride (1/1) is primarily based on its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-hexanol: The parent compound without the hydrochloride group.
6-Hydroxyhexylamine: A similar compound with a hydroxyl group at the terminal position.
1-Amino-6-hydroxyhexane: Another isomer with similar functional groups.
Uniqueness
6-Aminohexan-1-ol–hydrogen chloride (1/1) is unique due to its enhanced solubility and stability compared to its parent compound, 6-Amino-1-hexanol. The hydrochloride form is more suitable for various applications, especially in aqueous environments, making it a preferred choice in both research and industrial settings .
Propriétés
Numéro CAS |
165556-75-2 |
|---|---|
Formule moléculaire |
C6H16ClNO |
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
6-aminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H |
Clé InChI |
OTZWMVVGGCDNMA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)





